tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 679392-22-4
VCID: VC4122668
InChI: InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-6-8-4-5-9(13)14-10(8)15/h4-5H,6-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C1N=C(C=C2)Cl
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71

tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS No.: 679392-22-4

Cat. No.: VC4122668

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71

* For research use only. Not for human or veterinary use.

tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate - 679392-22-4

Specification

CAS No. 679392-22-4
Molecular Formula C12H15ClN2O2
Molecular Weight 254.71
IUPAC Name tert-butyl 6-chloro-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-6-8-4-5-9(13)14-10(8)15/h4-5H,6-7H2,1-3H3
Standard InChI Key BQUKKNXFPQIXQA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C1N=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C1N=C(C=C2)Cl

Introduction

tert-Butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate is a synthetic organic compound belonging to the pyrrolopyridine class. This compound is characterized by its unique structure, which combines a pyrrolopyridine ring system with a tert-butyl ester group. The compound's CAS number is 679392-22-4, and it is used in various chemical syntheses, particularly in the development of pharmaceuticals and other bioactive molecules.

Synthesis and Applications

The synthesis of tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step reactions starting from simpler pyrrolopyridine derivatives. These compounds are often used as intermediates in the synthesis of more complex molecules with potential biological activities.

Synthesis Steps

  • Starting Materials: Pyrrolopyridine derivatives are typically used as starting materials.

  • Chlorination: Introduction of a chlorine atom at the 6-position of the pyrrolopyridine ring.

  • Esterification: Attachment of a tert-butyl ester group to the nitrogen atom of the pyrrolopyridine ring.

Applications

  • Pharmaceutical Synthesis: Used as an intermediate in the synthesis of bioactive compounds.

  • Chemical Research: Utilized in studies exploring the reactivity and properties of pyrrolopyridine derivatives.

Biological Activity

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